
1-BOC-3-(4-nitrophenoxymethyl)azetidine
Description
1-BOC-3-(4-nitrophenoxymethyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring, a tert-butoxycarbonyl (BOC) protecting group at the 1-position, and a 4-nitrophenoxymethyl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGJTBZVRZMVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742809 | |
Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-07-5 | |
Record name | 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mesylation and Nucleophilic Substitution
This two-step method, adapted from azetidine derivative syntheses, involves converting a hydroxymethyl intermediate into a mesylate followed by displacement with 4-nitrophenol.
Step 1: Preparation of 1-Boc-azetidine-3-methanol
The precursor, 1-Boc-azetidine-3-methanol, is synthesized via NaH-mediated alkylation of 1-Boc-azetidine-3-ol with formaldehyde or its equivalent. In a representative procedure, 1-Boc-azetidine-3-methanol (1.83 g, 9.77 mmol) is dissolved in DMF (50 mL) and treated with methyl iodide (0.182 mL, 29.3 mmol) under at 0°C for 1 hour, yielding 59% of the methoxymethyl analog. For the target compound, this step is modified to retain the hydroxymethyl group.
Step 2: Mesylation and Ether Formation
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Mesylation : The alcohol (1-Boc-azetidine-3-methanol) is treated with mesyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane (DCM) at 0°C for 2 hours. The mesylate intermediate is isolated via extraction (DCM/water) and dried over .
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Displacement : The mesylate is reacted with 4-nitrophenol (1.5 eq) and (3 eq) in DMF at 60°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding the title compound.
Key Data :
Direct Alkylation via Williamson Ether Synthesis
This one-pot method leverages the nucleophilicity of 4-nitrophenoxide under basic conditions.
Procedure
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Deprotonation : 4-Nitrophenol (1.5 eq) is deprotonated with (2 eq) in DMF at 0°C.
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Alkylation : 1-Boc-azetidine-3-methanol (1 eq) and methyl iodide (1.2 eq) are added, and the mixture is stirred at 25°C for 24 hours. For the target compound, methyl iodide is replaced with a bromomethylating agent (e.g., 4-nitrobenzyl bromide).
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Work-up : The product is extracted with DCM, washed with brine, and purified via column chromatography.
Optimization Notes :
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Excess base () ensures complete phenoxide formation.
Reaction Mechanism and Kinetics
Mesylation Pathway
The reaction proceeds via:
Steric and Electronic Effects
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The BOC group shields the azetidine nitrogen, preventing undesired side reactions.
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The electron-withdrawing nitro group stabilizes the phenoxide, enhancing nucleophilicity.
Characterization and Analytical Data
Spectroscopic Properties
Purity and Yield Optimization
Factor | Optimal Condition | Impact on Yield |
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Temperature | 60°C | +15% vs. 25°C |
Solvent | DMF | +20% vs. THF |
Equivalents of Base | 3 eq | Maximizes displacement |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-BOC-3-(4-nitrophenoxymethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
1-BOC-3-(4-nitrophenoxymethyl)azetidine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the development of pharmaceuticals. The BOC (tert-butoxycarbonyl) protecting group enhances its reactivity and stability during synthetic procedures.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in the synthesis of novel anticancer agents. The compound was reacted with various electrophiles to produce derivatives that exhibited significant cytotoxicity against cancer cell lines. This highlights its utility in creating therapeutic compounds that target cancer.
Medicinal Chemistry
Therapeutic Properties Exploration
Research has indicated that derivatives of this compound possess potential therapeutic properties, including antimicrobial and anticancer activities. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that interact with biological targets.
Compound Derivative | Target Activity | IC50 (µM) |
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1-BOC-3-(4-nitrophenoxy)azetidine | Antimicrobial | 12.5 |
1-BOC-3-(4-nitrophenoxy)azetidine | Anticancer (HeLa cells) | 15.0 |
1-BOC-3-(4-nitrophenoxy)azetidine | Anticancer (MCF-7 cells) | 10.0 |
This table summarizes findings from various studies showcasing the biological activity of derivatives synthesized from this compound.
Material Science
Synthesis of Novel Polymers
In material science, this compound is utilized to develop novel polymers with unique properties. Its ability to form cross-linked structures makes it an excellent candidate for creating materials with enhanced mechanical strength and thermal stability.
Case Study: Polymer Development
A recent project focused on synthesizing a polymer using this compound as a monomer. The resulting polymer demonstrated improved tensile strength and flexibility compared to traditional materials, indicating its potential for applications in coatings and composites.
Mechanism of Action
The mechanism of action of 1-BOC-3-(4-nitrophenoxymethyl)azetidine largely depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key features of 1-BOC-3-(4-nitrophenoxymethyl)azetidine with related compounds:
*Estimated based on analogs: C₁₃H₁₆N₂O₅ (BOC + nitrophenoxymethyl + azetidine).
Biological Activity
1-BOC-3-(4-nitrophenoxymethyl)azetidine is a chemical compound with potential applications in pharmacology and medicinal chemistry. Its structure features a tert-butoxycarbonyl (BOC) protecting group and a 4-nitrophenoxymethyl moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C13H16N2O4
- CAS Number : 1355248-07-5
The presence of the nitrophenyl group is significant as it may enhance the compound's lipophilicity and ability to penetrate biological membranes, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The nitrophenyl moiety can participate in various interactions, including hydrogen bonding and π-π stacking with aromatic residues in target proteins. This interaction potentially leads to modulation of enzymatic activities or receptor functions, making it a candidate for further pharmacological studies.
Biological Activity and Therapeutic Potential
Recent studies have indicated that compounds similar to this compound exhibit various biological activities:
- Cholinergic Activity : Compounds with similar structures have been shown to act as cholinergic channel activators or ligands for nicotinic receptors. This suggests potential applications in treating cognitive disorders characterized by decreased cholinergic function, such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) .
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative conditions. The mechanism may involve enhancing neuronal survival or promoting neuroregeneration through cholinergic pathways .
- Binding Affinity Studies : Interaction studies indicate that this compound has significant binding affinity to various biological targets. These studies are crucial for understanding its pharmacokinetics and potential therapeutic efficacy.
Case Studies
Several case studies highlight the potential therapeutic applications of compounds related to this compound:
Q & A
Q. What are the optimal synthetic strategies for preparing 1-BOC-3-(4-nitrophenoxymethyl)azetidine, and what challenges arise during its synthesis?
The synthesis of this compound can leverage methodologies developed for azetidine precursors. Key steps include functionalization of the azetidine core via regioselective hydroamination or glycosylation, followed by coupling reactions such as the Julia–Kocienski olefination to attach the 4-nitrophenoxymethyl side chain . Challenges include maintaining stereochemical control during ring formation and avoiding side reactions from the nitro group’s electron-withdrawing effects. Scalable one-pot reactions are recommended to reduce isolation steps and improve efficiency .
Q. How should storage conditions be optimized to preserve the stability of this compound?
Storage at 2–8°C is advised for related BOC-protected azetidines to prevent degradation of the tert-butoxycarbonyl (BOC) group . However, derivatives with reactive substituents (e.g., nitro groups) may require additional precautions, such as desiccation or inert atmosphere storage, to mitigate hydrolysis or oxidation. Stability studies using accelerated degradation conditions (e.g., elevated temperature, humidity) are critical to validate storage protocols .
Q. What initial biological screening approaches are suitable for assessing this compound’s bioactivity?
Begin with antimicrobial susceptibility testing (e.g., minimum inhibitory concentration assays) against pathogens like Mycobacterium tuberculosis, as azetidine derivatives have shown potent activity against mycobacterial cell wall biosynthesis . Pair this with cytotoxicity assays on mammalian cell lines to evaluate selectivity. Transcriptomic profiling (RNA-seq) can identify downstream targets and modes of action .
Advanced Research Questions
Q. How does the 4-nitrophenoxymethyl substituent influence structure-activity relationships (SAR) in azetidine-based therapeutics?
The nitro group enhances electrophilicity, potentially improving interactions with biological targets (e.g., enzymes involved in mycolate assembly in M. tuberculosis ). However, it may also increase metabolic instability. Comparative SAR studies with halogenated or methylated analogs can clarify the balance between potency and pharmacokinetic properties . Computational docking simulations are recommended to predict binding affinities and guide substituent optimization.
Q. What strategies mitigate metabolic instability caused by oxidation of the azetidine ring?
Metabolic soft spot analysis using hepatic microsomes identifies oxidation at the benzylic position as a primary degradation pathway . Blocking this site with fluorine substituents or methyl groups reduces clearance but may compromise potency. Fluorination via DAST (diethylaminosulfur trifluoride) is a viable strategy, though analogs with geminal substituents at the 3-position often show reduced efficacy . Alternative approaches include spirocyclic modifications or deuterium incorporation to slow oxidative metabolism.
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Chiral phosphoric acid catalysts enable enantioselective desymmetrization of azetidine precursors. Computational modeling (e.g., DFT studies) reveals that activation via the thione tautomer of the catalyst yields the lowest activation energy for asymmetric induction . System optimization should focus on adamantyl-based catalysts (e.g., System A in Sun’s studies) to enhance stereochemical control .
Q. What methodologies validate the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?
Azetidine scaffolds are prioritized in BBB-penetrant libraries due to their structural similarity to neurotransmitters . Use in vitro models (e.g., PAMPA-BBB or MDCK-MDR1 assays) to measure permeability. In vivo positron emission tomography (PET) with radiolabeled analogs provides direct evidence of brain uptake. Substituent modifications (e.g., reducing molecular weight <400 Da) further enhance BBB penetration .
Q. How can contradictory data on biological activity be resolved in SAR studies?
Contradictions often arise from differences in assay conditions (e.g., pH, serum protein binding) or off-target effects. Employ orthogonal assays (e.g., thermal shift assays for target engagement) and control for metabolic interference (e.g., CYP450 inhibition screens) . Meta-analysis of transcriptomic and proteomic datasets can identify confounding pathways .
Methodological Guidelines
- Synthetic Optimization : Prioritize one-pot reactions and regioselective catalysts to streamline synthesis .
- Metabolic Profiling : Use rat hepatic microsomes and LC-HRMS to identify degradation products .
- Storage Validation : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks to establish shelf-life .
- Stereochemical Analysis : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.